1-(3,4-dimethylcyclohexyl)-1H-pyrazol-4-amine

Description

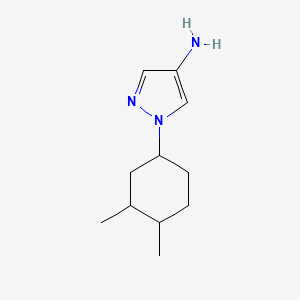

1-(3,4-Dimethylcyclohexyl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by a cyclohexyl substituent at position 1 of the pyrazole ring, bearing methyl groups at the 3- and 4-positions of the cyclohexane ring, and an amine group at position 4 of the pyrazole (Figure 1). Its molecular formula is C₁₁H₁₉N₃, with a molecular weight of 193.29 g/mol.

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

1-(3,4-dimethylcyclohexyl)pyrazol-4-amine |

InChI |

InChI=1S/C11H19N3/c1-8-3-4-11(5-9(8)2)14-7-10(12)6-13-14/h6-9,11H,3-5,12H2,1-2H3 |

InChI Key |

UKZWKNKZMZOXTB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1C)N2C=C(C=N2)N |

Origin of Product |

United States |

Preparation Methods

General Procedure

- Reagents : Primary amine (e.g., 3,4-dimethylcyclohexylamine as the N-substituent source), 1,3-diketone (such as 2,4-pentanedione), and O-(4-nitrobenzoyl)hydroxylamine.

- Solvent : Dimethylformamide (DMF) is commonly used.

- Conditions : The reaction mixture is typically heated at 85 °C for approximately 1.5 hours in a sealed vial with stirring.

- Workup : After reaction completion, the mixture is poured into aqueous base (e.g., 1 M NaOH), extracted with an organic solvent (e.g., dichloromethane), washed, dried, and purified by column chromatography.

This method has been demonstrated to yield various N-substituted pyrazoles with moderate isolated yields (around 38–45%) depending on the amine and diketone used. The process is sensitive to reaction temperature and reagent stoichiometry but tolerant to minor additives like water or acetic acid.

Alternative Synthetic Routes Involving Hydrazone Formation and Cyclization

Another classical approach to pyrazole derivatives involves the condensation of hydrazines with α,β-unsaturated ketones or aryl ketones to form hydrazones, followed by cyclization under Vilsmeier–Haack reaction conditions or other cyclization protocols.

- Step 1 : Condensation of 3,4-dimethylcyclohexyl hydrazine (or hydrazine derivative) with a suitable ketone to form hydrazone intermediate.

- Step 2 : Cyclization of hydrazone using electrophilic reagents (e.g., Vilsmeier reagent) to yield substituted pyrazoles.

- Step 3 : Functional group manipulation to introduce or reveal the 4-amine group on the pyrazole ring.

This method is more common for aryl-substituted pyrazoles but can be adapted for aliphatic substituents with appropriate hydrazine derivatives.

Microwave-Assisted and Catalytic Approaches

Recent advances have shown that microwave irradiation can accelerate pyrazole formation from arylhydrazines and aminocrotonitrile derivatives, yielding 1H-pyrazole-5-amines in moderate to excellent yields within minutes. While this method is more typical for aryl systems, it suggests potential for rapid synthesis of pyrazol-4-amines with suitable substrates.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Direct amine + diketone + hydroxylamine | Primary amine (e.g., 3,4-dimethylcyclohexylamine), 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine | DMF, 85 °C, 1.5 h | 38–45% | Straightforward, moderate yield, scalable |

| Hydrazone formation + cyclization | Hydrazine derivative, ketone, Vilsmeier reagent | Multi-step, reflux or Vilsmeier conditions | Variable | Useful for aryl systems, adaptable for aliphatic |

| Microwave-assisted synthesis | Arylhydrazines, aminocrotonitrile | Microwave irradiation, short time | Moderate to excellent | Rapid, efficient for 1H-pyrazole-5-amines |

Research Findings and Considerations

- The direct synthesis from primary amines and diketones with O-(4-nitrobenzoyl)hydroxylamine is a robust and reproducible method for N-substituted pyrazoles, including those with bulky aliphatic substituents similar to 3,4-dimethylcyclohexyl groups.

- Reaction parameters such as temperature, reagent equivalents, and solvent choice critically affect yield and purity.

- The reaction tolerates minor impurities and additives without significant loss of yield, indicating operational simplicity.

- Purification typically requires chromatographic techniques due to the presence of side products and unreacted starting materials.

- Alternative methods involving hydrazone intermediates provide structural versatility but are more complex and less direct.

- Microwave-assisted methods offer rapid synthesis but require substrate compatibility and specialized equipment.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylcyclohexyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(3,4-Dimethylcyclohexyl)-1H-pyrazol-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylcyclohexyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Pyrazole Position 1

The substituent at position 1 of the pyrazole ring significantly impacts molecular properties. Below is a comparative analysis with key analogues:

Key Observations :

Physicochemical Properties

- Melting Point : Analogues with aromatic substituents (e.g., naphthylmethyl in ) exhibit higher melting points (>200°C) due to crystal packing, while aliphatic substituents (e.g., cyclopentyl in ) lower melting points (~150°C). The target compound’s melting point is likely intermediate, influenced by cyclohexyl rigidity .

- Solubility : Polar groups like tetrahydro-pyranyl () improve aqueous solubility, whereas dimethylcyclohexyl reduces it, necessitating formulation strategies for drug delivery .

Biological Activity

1-(3,4-Dimethylcyclohexyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 3,4-dimethylcyclohexyl group. This unique structure contributes to its lipophilicity and potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The pyrazole ring can act as a ligand, binding to active sites and modulating enzyme activity or receptor function. This interaction disrupts normal biological pathways, leading to various therapeutic effects.

Biological Activities

Research has indicated that this compound exhibits several noteworthy biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens by disrupting essential cellular functions.

- Anticancer Potential : The compound has been evaluated for its anticancer effects. It has shown promise in inhibiting cancer cell proliferation in vitro, particularly against certain cancer cell lines. Mechanistic studies revealed that it may induce apoptosis and cell cycle arrest in cancer cells .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of specific pathogens | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Modulates specific enzyme activities |

Case Study 1: Anticancer Activity

In a study evaluating the compound's anticancer properties, it was found that treatment with this compound led to significant reductions in cell viability in several cancer cell lines. The mechanism involved the downregulation of key survival pathways and induction of apoptosis markers such as caspase activation .

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial potential of the compound against various bacterial strains. Results indicated that it exhibited significant inhibitory effects at low concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.